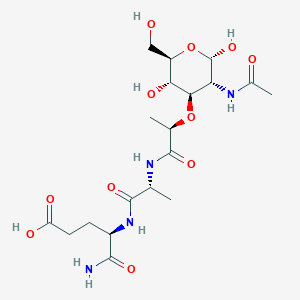

Ac-muramyl-D-Ala-D-Glu-NH2

Description

Contextualization within Peptidoglycan Biology and Innate Immunity

Peptidoglycan (PG) is a vital polymer that constitutes the cell wall of most bacteria, providing structural integrity. wikipedia.org This complex macromolecule is composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, with short peptide chains attached to the NAM units. wikipedia.org During bacterial growth, division, or degradation, fragments of peptidoglycan, known as muramyl peptides (MPs), are released. nih.govencyclopedia.pubmdpi.com

The innate immune system, the body's first line of defense, has evolved to recognize these muramyl peptides as pathogen-associated molecular patterns (PAMPs). encyclopedia.pubmdpi.com This recognition is primarily mediated by a class of intracellular pattern recognition receptors (PRRs) called nucleotide-binding oligomerization domain (NOD)-like receptors, particularly NOD2. nih.govfrontiersin.org The binding of specific muramyl peptides to NOD2 triggers a signaling cascade, leading to the activation of inflammatory responses aimed at eliminating the invading pathogen. nih.govfrontiersin.org

The archetypal and most studied immunologically active muramyl peptide is N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), which is the minimal bioactive peptidoglycan motif common to all bacteria. nih.gov In contrast, Ac-muramyl-D-Ala-D-Glu-NH2 is a stereoisomer of the active MDP. nih.gov This specific D-Ala-D-Glu configuration renders it largely inactive as a direct stimulator of the immune system. nih.gov This inherent lack of activity makes it an invaluable tool for researchers, serving as a negative control in experiments designed to investigate the immunostimulatory properties of other muramyl peptides. hongtide.com By comparing the cellular responses to active compounds like MDP with the non-response to this compound, scientists can delineate the specific structural requirements for NOD2 activation and subsequent immune signaling.

Historical Perspective of Muramyl Peptides as Immunomodulators

The journey of muramyl peptides in immunology began with the discovery that Freund's complete adjuvant (FCA), a powerful immune-stimulant containing heat-killed mycobacteria, owed much of its activity to components of the bacterial cell wall. researchgate.net In 1974, it was determined that the smallest, essential unit responsible for this adjuvant effect was N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP). mdpi.com This breakthrough sparked extensive research into synthetic muramyl peptides and their potential as immunomodulators.

Scientists synthesized numerous analogs of MDP to understand the structure-activity relationship. pnas.org This research confirmed the critical importance of the L-alanyl-D-isoglutamine configuration for biological activity. researchgate.netpnas.org Studies on stereoisomers, such as this compound, which possesses a D-alanyl-D-glutamine structure, demonstrated a significant reduction or complete lack of immunostimulatory and pyrogenic (fever-inducing) activities. nih.govpnas.org This finding was pivotal, as it highlighted the stereospecificity of the immune recognition system for muramyl peptides.

The contrasting biological effects between MDP and its inactive D-D stereoisomer solidified the understanding of the precise molecular features required to trigger the innate immune response. This knowledge has been instrumental in the design of synthetic adjuvants for vaccines and immunotherapies, aiming to maximize efficacy while minimizing undesirable side effects like fever. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[[(2R)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOQXXWZTUDTEL-BEQQYIDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Academic Inquiry

Chemical Synthesis Methodologies of Muramyl Peptides

The chemical synthesis of muramyl peptides like Ac-muramyl-D-Ala-D-Glu-NH2 is a multi-step process that generally involves the coupling of three key subunits: N-acetyl-D-glucosamine, a lactic acid equivalent, and the dipeptide. nih.gov Over the years, various methodologies have been developed to improve efficiency and yield.

A common strategy involves the initial synthesis of the N-acetylmuramic acid (MurNAc) moiety. nih.gov This can be achieved from N-acetyl-D-glucosamine through several chemical transformations. nih.govacs.org Subsequently, the desired dipeptide, in this case, D-Ala-D-Glu-NH2, is synthesized separately. The final key step is the coupling reaction between the MurNAc and the dipeptide. nih.govnih.gov Solution-phase synthesis has been a widely used approach, enabling the preparation of a large number of MDP analogues. mostwiedzy.pl More convergent strategies have also been developed, where functionalized carbohydrate and dipeptide fragments are synthesized and then merged, often employing peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with N-hydroxysuccinimide (HONSu) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxy-5-norbornene-2,3-dicarboximide. acs.orgoup.comoup.com

To facilitate the synthesis of diverse analogues, solid-phase synthesis techniques have also been adapted for muramyl peptides. nih.gov This approach allows for the sequential addition of building blocks to a solid support, simplifying purification and allowing for the creation of peptide libraries.

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies

The core structure of muramyl peptides has been extensively modified to probe the structural requirements for biological activity. These structure-activity relationship (SAR) studies are crucial for understanding the molecular basis of their function and for designing new molecules with tailored properties. nih.govfrontiersin.org

Stereochemical Modifications and Enantiomeric Comparisons (e.g., D- versus L-amino acids)

The stereochemistry of the amino acid residues in the peptide chain is a critical determinant of the biological activity of muramyl peptides. nih.gov The naturally occurring, most active form is N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), which possesses an L-D configuration. nih.govnih.gov

Studies have consistently shown that altering this stereochemistry has profound effects. For instance, the analogue N-acetylmuramyl-D-Ala-D-Glu-NH2, which contains a D-D configuration, is reported to be devoid of the immunostimulant and pyrogenic activities typically associated with the L-D form. nih.govpnas.org Replacement of L-alanine with D-alanine dramatically reduces adjuvant activity. nih.gov Similarly, analogues with an L-L configuration or those where the D-isoglutamine is replaced by its L-enantiomer are found to be inactive. nih.govnih.govaai.org This strict stereospecificity highlights the precise molecular recognition by its cellular receptor, NOD2. nih.gov While the L-alanine can be replaced by other L-amino acids like L-serine or L-valine with comparable or even enhanced activity, the D-configuration of the second amino acid is crucial. nih.govnih.govoup.com

Table 1: Effect of Stereochemistry on Muramyl Dipeptide Activity

| Compound | Amino Acid Configuration | Reported Activity |

|---|---|---|

| N-acetylmuramyl-L-Ala-D-Glu-NH2 (MDP) | L-D | Active (Immunostimulant, Pyrogenic) nih.govnih.gov |

| N-acetylmuramyl-D-Ala-D-Glu-NH2 | D-D | Inactive nih.govpnas.org |

| N-acetylmuramyl-L-Ala-L-Glu-NH2 | L-L | Inactive nih.govaai.org |

| N-acetylmuramyl-L-Val-D-Glu-NH2 | L-D | Active, potentially enhanced nih.govoup.com |

Acylation and Lipophilic Modifications (e.g., 6-O-acyl derivatives)

To enhance the lipophilicity and modulate the activity of muramyl peptides, acylation at the 6-hydroxyl group of the muramic acid sugar has been a widely explored strategy. nih.govoup.com The length and nature of the acyl chain significantly influence the biological outcome.

Synthesis of these 6-O-acyl derivatives typically involves the reaction of a protected muramyl dipeptide with the corresponding acid chloride. oup.com A variety of fatty acids, from short-chain acetyl groups to long-chain stearoyl or docosanoyl groups, have been introduced. oup.com Studies have shown that acylation with straight-chain fatty acids can retain or even enhance activity, with an optimal chain length observed around 16 to 18 carbons (e.g., palmitic and stearic acid). nih.govinvivogen.com For instance, 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (L18-MDP) has demonstrated higher protective activity against infection in mice compared to the parent MDP. nih.govinvivogen.com In contrast, acylation with bulky, branched-chain fatty acids like mycolic acid can lead to a decrease in activity. nih.gov These lipophilic modifications are thought to improve cellular uptake, with the acyl chain potentially anchoring the molecule in the cell membrane. invivogen.comacs.org

Table 2: Influence of 6-O-Acylation on Muramyl Dipeptide Activity

| Acyl Group | Chain Length | Reported Effect on Activity | Reference |

|---|---|---|---|

| Acetyl | C2 | Comparable to MDP | oup.com |

| Butyryl | C4 | Slightly less active than MDP | oup.com |

| Octanoyl | C8 | Slightly less active than MDP | oup.com |

| Lauroyl | C12 | Slightly less active than MDP | oup.com |

| Palmitoyl | C16 | High protective activity | nih.gov |

| Stearoyl | C18 | High protective activity | nih.govinvivogen.com |

| Arachidoyl | C20 | High protective activity | nih.gov |

| Docosanoyl | C22 | Slightly less active than MDP | oup.com |

Glycosylation and Muramic Acid Moiety Alterations

Modifications to the carbohydrate portion of the molecule, beyond acylation, have also been investigated. This includes altering the muramic acid structure itself or introducing additional sugar moieties. The synthesis of such analogues often requires advanced carbohydrate chemistry. acs.orgnih.gov

For example, the synthesis of glucosaminyl-muramic acid derivatives involves the condensation of a protected muramic acid ester with a glucosamine (B1671600) donor, such as a 1-organothio- or 1-fluoroglucosamine derivative, in the presence of a promoter. google.com The aim of these modifications is to explore the role of the carbohydrate backbone in receptor recognition and to create analogues with altered pharmacological profiles. mostwiedzy.pl Alterations at the C1 and C4 positions of the muramic acid have been explored, with some derivatives showing potent activity. nih.govresearchgate.net For instance, introducing a methoxy (B1213986) group at the C1 equatorial (β) position can result in analogues more potent than their corresponding anomeric hydroxy counterparts. nih.govchemrxiv.org

Conjugation to Polymeric Carrier Systems for Modulated Activity Research

To overcome the rapid in vivo clearance of small molecules like muramyl peptides and to potentiate their activity, they have been conjugated to various polymeric carriers. nih.govacs.org This macromolecularization can significantly alter the compound's biodistribution and interaction with the immune system.

A notable example is the conjugation of muramyl peptides to a multi-poly(DL-alanine)--poly(L-lysine) carrier (A--L). nih.govpnas.orgpnas.org Interestingly, while this compound is inactive on its own, its conjugation to this polymeric carrier rendered it capable of increasing nonspecific immunity, without a significant increase in pyrogenicity. nih.govpnas.org In contrast, conjugating the active MDP (L-D configuration) to the same carrier potentiated both its immunostimulant and pyrogenic activities. nih.gov Other polymeric systems, including biodegradable polymers and liposomes, have also been used as delivery vehicles, sometimes with the muramyl peptide derivative incorporated into the polymer structure itself. acs.orggoogle.com These strategies aim to improve targeted delivery and create more effective immunomodulatory agents. d-nb.info

Isotopic Labeling and Advanced Analytical Techniques in Research Synthesis

To study the mechanism of action, metabolic fate, and molecular interactions of muramyl peptides, isotopically labeled versions are invaluable research tools. The synthesis of labeled compounds, such as N-acetylmuramyl-L-[U-14C]alanyl-D-isoglutamine, has been developed to trace the molecule in biological systems. oup.com

The synthesis of a radiolabeled muramyl dipeptide was achieved through a novel route designed for small-scale preparation, starting from L-[U-14C]alanine. oup.com The process involved synthesizing the labeled dipeptide first, followed by coupling with a muramic acid derivative. oup.com The purity and specific activity of the final labeled product were confirmed using a combination of thin-layer chromatography (TLC) and liquid scintillation counting. oup.com

In addition to radiolabeling, fluorescently labeled MDP derivatives have been synthesized for use as biological probes. nih.gov For example, analogues containing a lysine (B10760008) residue, such as Lys-MDP, can be reacted with fluorescent dyes like 2-(fluoresceinylamino)-4,6-dichloro-s-triazine (DTAF) to yield fluorescent adducts. nih.gov These labeled compounds allow for visualization and tracking in cellular assays. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for the structural confirmation of all synthesized derivatives, ensuring their chemical identity and purity for subsequent biological evaluation. oup.comoup.com

Molecular Recognition and Receptor Interaction Mechanisms

Nucleotide-binding Oligomerization Domain 2 (NOD2) as a Primary Receptor

Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a well-established intracellular pattern recognition receptor that directly senses Ac-muramyl-D-Ala-D-Glu-NH2 and related MDP structures. nih.govwikidoc.orgnih.gov This recognition is a fundamental process in the host's ability to detect the presence of both Gram-positive and Gram-negative bacteria. nih.govinvivogen.com

Ligand Binding and Stereospecificity

The interaction between this compound and NOD2 is characterized by a high degree of stereospecificity. invivogen.com The naturally occurring L-D isomer of the dipeptide (L-Ala-D-Glu) is essential for potent NOD2 activation. invivogen.cominvivogen.com Studies have demonstrated that other stereoisomers, such as the L-L or D-D forms, fail to effectively stimulate NOD2, highlighting the precise molecular requirements for ligand recognition. nih.govinvivogen.cominvivogen.com This specificity ensures that the immune system accurately targets conserved bacterial components. The minimal bioactive motif required for NOD2 recognition consists of the N-acetylmuramic acid (MurNAc) sugar linked to the L-Ala-D-isoGln dipeptide. invivogen.com

Conformational Changes and Receptor Activation

In its inactive state, NOD2 is maintained in an autoinhibited conformation. encyclopedia.pub Upon binding of its ligand, such as this compound, NOD2 undergoes a significant conformational change. nih.govencyclopedia.pubnih.gov This change is thought to "open" the protein structure, exposing critical domains for downstream signaling. frontiersin.org Ligand binding facilitates the exchange of ADP for ATP within the nucleotide-binding domain (NBD), which is a crucial step for receptor activation and subsequent self-oligomerization. frontiersin.orgnih.govmdpi.com This oligomerization is a prerequisite for the recruitment of downstream adaptor proteins, such as RIP2 (receptor-interacting protein 2), initiating the signaling cascade that leads to the activation of transcription factors like NF-κB. invivogen.comnih.gov

Role of Specific Receptor Domains (e.g., Leucine-rich repeat domain)

The NOD2 protein is composed of several key domains, including two N-terminal caspase recruitment domains (CARDs), a central nucleotide-binding domain (NBD), and a C-terminal leucine-rich repeat (LRR) domain. nih.govwikidoc.org The LRR domain is widely considered the primary site for the molecular recognition of muramyl dipeptide. nih.govnih.govnih.gov Mutational analyses have revealed that specific residues within the C-terminal LRRs are essential for the response to MDP. embopress.org The LRR domain not only acts as the sensor for the bacterial ligand but also plays a regulatory role, helping to maintain the receptor in an inactive state in the absence of the ligand. nih.govnih.gov The binding of this compound to the LRR domain triggers the conformational changes that relieve this inhibition and allow for the activation of the receptor. nih.govencyclopedia.pub

Mechanisms of Intracellular Delivery and Localization

For this compound to interact with its cytosolic receptor, NOD2, it must first traverse the cell membrane. Several mechanisms facilitate its entry and transport to the appropriate intracellular compartments. nih.govmdpi.comresearchgate.net

Endocytosis Pathways (e.g., Clathrin-coated pit pathway)

One of the primary mechanisms for the internalization of MDP and its derivatives is through endocytosis. nih.gov Specifically, research has identified a clathrin- and dynamin-dependent endocytic pathway as being crucial for MDP uptake and subsequent NOD2 activation. nih.govnih.gov This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the extracellular cargo, including this compound. uzh.chqiagen.comreactome.org Inhibition of this pathway has been shown to attenuate the signaling induced by MDP. nih.gov Once internalized, the compound is often found within acidified endosomal compartments. nih.govresearchgate.net

Role of Membrane Channels and Transporters (e.g., Pannexin-1)

In addition to endocytosis, specific membrane channels and transporters are implicated in the delivery of muramyl peptides into the cell. nih.gov The membrane channel Pannexin-1 has been shown to form pores that can mediate the intracellular delivery of MDP. mdpi.comtandfonline.comnih.gov This transport is particularly relevant for the release of MDP from endosomal vesicles into the cytosol, where it can interact with NOD2. nih.gov Studies have demonstrated that functional Pannexin-1 is required for this cytosolic delivery and for certain downstream signaling events. nih.govscispace.com Other transporters, such as the peptide transporter hPepT1, have also been suggested to play a role in the uptake of muramyl peptides in certain cell types, like intestinal epithelial cells. mdpi.comamegroups.org

Table of Findings on Molecular Recognition and Intracellular Delivery:

| Aspect | Key Findings | References |

| Primary Receptor | Nucleotide-binding Oligomerization Domain 2 (NOD2) is the main intracellular receptor. | nih.govwikidoc.orgnih.gov |

| Ligand Stereospecificity | NOD2 activation is highly specific to the L-D isomer of the dipeptide chain. | nih.govinvivogen.cominvivogen.com |

| Receptor Activation | Ligand binding induces a conformational change, ATP binding, and oligomerization. | encyclopedia.pubnih.govfrontiersin.orgnih.gov |

| Key Receptor Domain | The Leucine-rich repeat (LRR) domain is the primary binding site for the ligand. | nih.govnih.govnih.gov |

| Intracellular Uptake | Internalization occurs via a clathrin- and dynamin-dependent endocytosis pathway. | uzh.chnih.govnih.gov |

| Membrane Transport | Pannexin-1 channels and other transporters facilitate cytosolic delivery. | mdpi.comnih.govtandfonline.comnih.gov |

Interaction with Other Pattern Recognition Receptors (PRRs) in Research Contexts

The compound N-acetylmuramyl-D-alanyl-D-glutamine (this compound) is a stereoisomer of the well-characterized immunomodulatory molecule muramyl dipeptide (MDP), which is N-acetylmuramyl-L-alanyl-D-isoglutamine. The specific spatial arrangement of amino acids is critical for biological activity, and research indicates that the L-Ala-D-Glu configuration is vital for potent receptor activation. nih.gov In contrast, the D-Ala-D-Glu stereoisomer, this compound, is consistently reported as being devoid of the pyrogenic and immunostimulant activities associated with MDP. researchgate.netnih.gov Consequently, its interactions with other pattern recognition receptors (PRRs) are generally considered negligible in its free, unconjugated form. However, understanding the interactions of its active counterpart, MDP, provides a crucial framework for contextualizing the inactivity of the D-Ala-D-Glu isomer and for understanding potential, albeit limited, activity under specific experimental conditions, such as conjugation to a carrier molecule. nih.gov

Crosstalk between NOD-like receptors (NLRs) and Toll-like receptors (TLRs) is a well-documented phenomenon that shapes the magnitude and quality of the innate immune response. The activation of NOD2 by its ligand, MDP, can synergize with or modulate signaling from various TLRs. mdpi.com This cooperation is observed in multiple cell types and leads to an enhanced production of inflammatory mediators compared to stimulation with a single ligand alone. semanticscholar.orgnih.gov For instance, the combination of MDP and lipopolysaccharide (LPS), a TLR4 agonist, results in a synergistic increase in cytokine production. nih.govresearchgate.net Similarly, NOD2 and TLR2 agonists can act together to amplify inflammatory responses. semanticscholar.org

This synergistic activity highlights a convergence point in their downstream signaling pathways, which often involve the activation of NF-κB and MAPK cascades. semanticscholar.org In some contexts, TLR stimulation can even upregulate the expression of NOD1 and NOD2, priming the cell for a more robust response to bacterial peptidoglycan fragments. semanticscholar.org

Conversely, some studies report that NOD2 activation by MDP can exert a negative regulatory effect on TLR signaling, suggesting a complex, context-dependent relationship. researchgate.net This downregulation has been observed for multiple TLR pathways, indicating a mechanism for preventing excessive inflammation. researchgate.net

For this compound, its documented lack of activity as a NOD2 agonist implies it does not participate in this crosstalk in its standard form. nih.gov Studies have shown that replacing the L-alanine in MDP with D-alanine dramatically reduces its biological functions, including adjuvant activity. nih.gov Therefore, it is not expected to synergize with or inhibit TLR signaling. An exception was noted in a study where the macromolecularization of this compound, through conjugation to a multi-poly(DL-Ala)--poly(L-Lysine) carrier, rendered the otherwise inactive compound capable of increasing nonspecific immunity, although the precise mechanism of this acquired activity was not detailed. nih.gov

Table 1: Examples of Synergistic Crosstalk between MDP (Ac-muramyl-L-Ala-D-isoGln) and TLR Ligands

| Cell Type | NOD2 Ligand | TLR Ligand | Observed Outcome | Reference(s) |

|---|---|---|---|---|

| Human Dendritic Cells | MDP | TLR Agonists | Synergistic production of Interleukin-12 (IL-12) | semanticscholar.org |

| Human Periodontal Ligament Cells | MDP | Pam3CSK4 (TLR2 agonist) | Synergistic production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) | semanticscholar.org |

| Macrophages | MDP | LPS (TLR4 agonist) | Enhanced cytokine secretion | whiterose.ac.uk |

| Murine Dendritic Cells | MDP | LPS (TLR4 agonist) | Enhanced CCL2 secretion | whiterose.ac.uk |

The NLR family consists of numerous intracellular sensors that recognize distinct molecular patterns. wikipedia.org Beyond NOD2, key members include NOD1 and the inflammasome-forming protein NLRP3 (also known as NALP3 or Cryopyrin).

Interaction with NOD1: NOD1 and NOD2 have distinct ligand specificities. NOD1 recognizes peptidoglycan fragments containing D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif primarily found in Gram-negative bacteria. nih.govnih.govfrontiersin.orgumich.edu In contrast, NOD2 recognizes the muramyl dipeptide (MDP) structure, which is common to nearly all bacteria. mdpi.comwikipedia.orgnih.gov Given this specificity, neither the active MDP (L-Ala form) nor its inactive stereoisomer, this compound, is recognized as a ligand for NOD1.

Interaction with NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of proinflammatory cytokines like IL-1β through caspase-1 activation. nih.govscience.gov Research has identified MDP as a direct activator of the NLRP3 inflammasome. nih.gov This activation is shown to be independent of TLR signaling, indicating that MDP can be sensed directly by the NLRP3 complex, which, like other NLRs, contains leucine-rich repeats (LRRs) that may function as sensory domains. nih.govnih.gov The ability of MDP to activate the NLRP3 inflammasome is considered a key mechanism behind its potent adjuvant properties. nih.gov

As with TLR crosstalk, the stereochemistry of the muramyl peptide is critical. The established inactivity of this compound suggests it is unable to effectively trigger the conformational changes required for NLRP3 inflammasome assembly and activation. nih.govnih.gov While MDP can interact with both NOD2 and NLRP3, its D-Ala stereoisomer is not known to engage either of these receptors in its unconjugated state.

Table 2: Interaction of Muramyl Peptides with Select NLR Family Members

| Compound | Target Receptor | Interaction Type | Outcome | Reference(s) |

|---|---|---|---|---|

| Muramyl Dipeptide (MDP) | NOD1 | No significant interaction | No activation | nih.govnih.gov |

| Muramyl Dipeptide (MDP) | NOD2 | Agonist | NF-κB activation, cytokine production | nih.govmdpi.comnih.gov |

| Muramyl Dipeptide (MDP) | NLRP3 | Agonist | Inflammasome activation, IL-1β secretion | nih.govnih.gov |

| This compound | NOD2 | Inactive Isomer | No significant activation in free form | nih.govresearchgate.netnih.gov |

| γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) | NOD1 | Agonist | NF-κB activation | nih.govnih.govsciendo.com |

Intracellular Signaling Cascades and Immunological Outcomes

Activation of Downstream Signaling Pathways

Upon binding of Ac-muramyl-D-Ala-D-Glu-NH2 to the leucine-rich repeat (LRR) domain of NOD2, a conformational change is induced, leading to the recruitment of downstream signaling molecules and the activation of several key pathways. nih.govuzh.ch

A primary consequence of NOD2 activation by this compound is the robust activation of the nuclear factor-kappa B (NF-κB) pathway. nih.govuzh.ch The activated NOD2 recruits the serine-threonine kinase RIP2 (receptor-interacting protein 2), also known as RICK or CARDIAK. nih.govnih.gov This interaction is essential for the subsequent activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory and anti-bacterial genes. nih.govuzh.ch

The receptor-interacting protein 2 (RIP2) kinase is a central and indispensable component of the signaling cascade initiated by this compound. nih.govnih.gov Following its recruitment to the activated NOD2 receptor, RIP2 undergoes autophosphorylation and ubiquitination, which are critical for its function. nih.gov The kinase activity of RIP2 is not only essential for downstream signaling to NF-κB and MAPKs but also plays a role in stabilizing the active enzyme itself. nih.govmrc.ac.uk Pharmacological inhibition of RIP2 kinase activity has been shown to lead to a rapid decrease in the RIP2 protein level, thereby blocking downstream signaling and cytokine production. mrc.ac.uk The NOD2-RIP2 complex serves as a critical hub for integrating signals and activating multiple downstream effector pathways. nih.gov

Inflammasome Assembly and Caspase-1 Activation

The immunological response to this compound extends beyond the activation of transcription factors to include the assembly of multi-protein complexes known as inflammasomes.

Research has demonstrated that this compound can activate the NLRP3 (NLR family, pyrin domain containing 3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a component of the innate immune system that responds to a wide range of microbial and endogenous danger signals. mdpi.com Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptoid-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-activation of caspase-1 is a critical step in the inflammatory response. nih.gov Studies in human dental pulp cells have shown that MDP activates inflammasome-related genes such as NLRP3 and caspase-1. nih.gov

A major outcome of inflammasome activation is the processing and secretion of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). nih.govnih.gov Caspase-1, activated by the inflammasome, cleaves the inactive precursor pro-IL-1β into its mature, biologically active form, which is then secreted from the cell. nih.gov In vitro and in vivo studies have confirmed that both NOD2 and RIP2 are required for caspase-1 activation and the subsequent production of IL-1β upon stimulation with MDP. nih.gov In primary human monocyte-derived macrophages, NLRP3, along with NLRP1 and ASC, has been shown to be essential for NOD2-mediated caspase-1 activation and IL-1β secretion. nih.gov

Table 1: Key Signaling Pathways Activated by this compound

| Pathway | Key Mediators | Primary Outcome |

|---|---|---|

| NF-κB Pathway | NOD2, RIP2, IKK complex, NF-κB | Transcription of pro-inflammatory and anti-bacterial genes nih.govuzh.ch |

| MAPK Cascades | NOD2, RIP2, p38, JNK, ERK, TAK1 | Regulation of inflammation, cell proliferation, and survival uzh.chnih.govmrc.ac.uk |

| RIP2 Kinase Signaling | NOD2, RIP2 | Activation of NF-κB and MAPKs, stabilization of the signaling complex nih.govnih.govmrc.ac.uk |

| NLRP3 Inflammasome | NLRP3, ASC, Caspase-1 | Processing and secretion of pro-inflammatory cytokines, such as IL-1β nih.govnih.gov |

Modulation of Immune Cell Responses in Research Models

The interaction of muramyl peptides with the innate immune system triggers a cascade of cellular activation events. The primary intracellular sensor for MDP and its analogues is the Nucleotide-binding oligomerization domain 2 (NOD2) receptor. nih.govrmit.edu.vn The stereochemical configuration of the peptide chain is paramount for effective NOD2 recognition and subsequent immune stimulation. Research consistently shows that the naturally occurring L-Ala-D-Glu configuration is optimal for activity, while alterations, such as substituting L-alanine with D-alanine, can dramatically reduce or abolish many of the compound's immunological effects. nih.govnih.gov

Macrophage Activation and Phagocyte Function

Macrophages are pivotal cells of the innate immune system, and their activation is a hallmark of the response to muramyl peptides. The biologically active L-Ala stereoisomer of muramyl dipeptide is known to be a potent activator of macrophages, inducing both morphological and functional changes. nih.gov These changes include enhanced cytostatic and tumoricidal activity, increased expression of surface antigens, and augmented phagocytic capabilities. nih.govnih.gov

However, studies on the This compound (MDP D-D stereoisomer) have revealed a significant reduction in this activity. In its free form, this stereoisomer has been shown to have no effect on the cytostatic activity of macrophages. nih.govnih.gov This lack of activity is consistent with findings that the D-D stereoisomer fails to trigger proinflammatory cytokine production, such as TNF-α, from macrophage cell lines, even when cellular uptake is facilitated. researchgate.net

Interestingly, the biological activity of the D-D stereoisomer can be partially restored under specific conditions. When conjugated to a macromolecular carrier, such as multi-poly(DL-alanyl)-poly(L-lysine), the previously inactive this compound becomes capable of activating macrophages in vitro to a level comparable to the active L-Ala form. nih.govnih.gov This suggests that while the stereochemistry is crucial for recognition by intracellular receptors like NOD2 when presented as a small molecule, multivalency or altered presentation on a carrier can bypass this strict requirement to some extent, leading to macrophage stimulation. nih.gov

| Compound | Formulation | Observed Effect on Macrophages | Reference |

|---|---|---|---|

| N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | Free form | Induces cytostatic and tumoricidal activity; enhances phagocytosis. | nih.govnih.gov |

| This compound | Free form | No effect on cytostatic activity; fails to induce TNF-α. | nih.govresearchgate.net |

| This compound | Conjugated to a carrier | Induces cytostatic activity comparable to active MDP. | nih.gov |

Dendritic Cell Maturation and Antigen Presentation

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and form a crucial bridge between the innate and adaptive immune systems. The maturation of DCs is essential for initiating T cell-mediated immunity. Muramyl peptides, particularly active forms like MDP, can induce DC maturation. This process is characterized by the upregulation of co-stimulatory surface molecules (e.g., CD80, CD86, CD83), enhanced expression of MHC class II molecules, and the secretion of proinflammatory cytokines like TNF-α and IL-12. nih.gov

Studies have shown that muramyl peptides and lipoteichoic acid can act synergistically to induce the maturation and activation of human DCs. nih.gov This costimulation leads to a significant increase in the expression of maturation markers and enhances the antigen-presenting function of these cells. nih.gov While direct studies on the This compound stereoisomer's effect on DC maturation are limited, the established principle of stereoselectivity for NOD2 activation suggests its activity would be minimal compared to the L-Ala form. researchgate.net The diminished ability of the D-Ala variant to activate NOD2-dependent signaling pathways would likely translate to a failure to effectively induce DC maturation and subsequent antigen presentation. researchgate.netresearchgate.net

| Parameter | Effect of Active Muramyl Peptides (e.g., MDP) | Reference |

|---|---|---|

| Surface Marker Expression | Upregulation of CD80, CD83, CD86, MHC Class II | nih.gov |

| Cytokine Secretion | Increased TNF-α, IL-12 p40 | nih.gov |

| Endocytic Capacity | Attenuated (a typical feature of mature DCs) | nih.gov |

| Antigen Presentation | Enhanced | nih.gov |

Lymphocyte Modulation and Immune Cell Responses

The activation of macrophages and dendritic cells by muramyl peptides subsequently influences the adaptive immune response, primarily through the modulation of lymphocytes. Active muramyl peptides can act as adjuvants, enhancing both humoral (B cell) and cellular (T cell) immunity. The stimulation of murine B cell immune responses by N-acetylmuramyl-L-alanyl-D-isoglutamine has been shown to be mediated by a novel monokine released from macrophages. nih.gov

Furthermore, certain muramyl peptide analogues can promote the induction of CD8+ cytotoxic T lymphocyte (CTL) responses to soluble antigens, a critical component of immunity against viral pathogens and tumors. nih.gov This effect is dependent on the proper activation of antigen-presenting cells. Given that This compound is largely inactive as a free molecule in stimulating these APCs, it is not expected to effectively modulate lymphocyte responses or act as an adjuvant. nih.govresearchgate.net Structure-activity relationship studies have consistently demonstrated that replacing the L-alanine residue with a D-alanine drastically reduces or eliminates adjuvant activity. nih.govnih.gov

Mechanisms of Enhanced Nonspecific Resistance to Infection (in animal models)

A significant biological effect of immunomodulatory muramyl peptides is their ability to enhance nonspecific resistance to a variety of pathogens, including bacteria, fungi, and viruses. mdpi.com Active compounds like MDP and its derivatives have been shown to protect mice against lethal infections with pathogens such as Klebsiella pneumoniae and Escherichia coli. mdpi.comnih.gov This protective effect is attributed to the generalized stimulation of the innate immune system, leading to a more robust and rapid response to invading microbes.

The stereochemistry of the peptide is a critical determinant of this anti-infectious activity. A comprehensive analysis of 36 different muramyl peptide analogues found that derivatives with a D-amino acid at the first position, such as the This compound stereoisomer, did not exhibit a protective effect against K. pneumoniae infection in vivo. researchgate.net This stands in stark contrast to the L-Ala containing compounds, which showed significant protective capabilities. researchgate.net

However, in a notable exception, when the inactive N-acetylmuramyl-D-Ala-D-Glu-NH2 was conjugated to the multi-poly(DL-Ala)--poly(L-Lys) carrier, it became capable of increasing nonspecific immunity against infection. nih.gov This finding suggests that while the molecular requirements for adjuvant activity (stimulating adaptive immunity) are stringent and not met by the D-D stereoisomer even when conjugated, the requirements for activating nonspecific resistance can be overcome by macromolecularization. nih.govnih.gov This dissociation implies that the pathways for macrophage activation and enhancement of nonspecific immunity may have different structural recognition requirements than those for adjuvanticity. nih.gov

| Compound | Formulation | Protective Effect in Animal Infection Models | Reference |

|---|---|---|---|

| N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | Free form | Protective against K. pneumoniae and E. coli | mdpi.comnih.gov |

| This compound | Free form | No protective effect against K. pneumoniae | researchgate.net |

| This compound | Conjugated to a carrier | Increases nonspecific resistance to infection | nih.gov |

Structure Activity Relationship Sar Elucidation and Mechanistic Insights

Impact of Amino Acid Stereochemistry on Biological Activity

The stereochemistry of the amino acid residues in the dipeptide chain is a critical determinant of the biological activity of Ac-muramyl-D-Ala-D-Glu-NH2. The naturally occurring and most active form of MDP consists of an L-alanine residue linked to a D-glutamic acid or D-isoglutamine residue.

Alterations to this specific stereochemical configuration have been shown to dramatically reduce or completely abolish the compound's ability to stimulate the innate immune system, primarily through the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. For instance, the substitution of L-alanine with D-alanine (MDP-D-D) or D-isoglutamine with L-isoglutamine (MDP-L-L) results in unnatural stereoisomers that fail to activate human or mouse NOD2, even at high concentrations. This strict stereoselectivity underscores the specific molecular recognition between MDP and its receptor.

While L-alanine is considered optimal at the first position, some studies have shown that it can be replaced with other L-amino acids, such as L-serine or L-valine, with comparable activity. However, the introduction of amino acids with a D-configuration at this position drastically diminishes its NOD2 agonistic potential. The functionality of the D-glutamic acid residue is also crucial, although the α-amide is not considered essential for activity.

| MDP Analogue | Stereochemistry (Ala - Glu/Gln) | Relative NOD2 Activating Potential | Reference |

|---|---|---|---|

| Natural MDP | L-D | High | |

| MDP(L,L) | L-L | Inactive | |

| MDP(D,D) | D-D | Inactive | |

| L-Serine substituted MDP | L-D | Comparable to natural MDP | |

| L-Valine substituted MDP | L-D | Comparable to natural MDP | |

| D-Alanine substituted MDP | D-D | Drastically reduced |

Influence of Muramic Acid and Saccharide Moiety Modifications

Modifications to the N-acetylmuramic acid (MurNAc) and the saccharide moiety of this compound can significantly influence its biological activity. The MurNAc component is essential for the recognition by the NOD2 receptor.

Alterations at the C4 position of the carbohydrate moiety, such as masking the hydroxyl group, have been shown to lead to a dramatic loss of NOD2 activity. Similarly, the introduction of a substituted 1,2,3-triazole moiety at the C4 position resulted in diminished activity, likely due to weakened interactions with the NOD2 receptor.

Modifications at the C6 position of the muramyl moiety have also been investigated. The replacement of the hydroxyl group at C6 with an amino group has been reported to improve NOD2 agonistic activity. Furthermore, the attachment of biotin (B1667282) to the C6 position via a cleavable disulfide linker retained the activity, with shorter linkers being more favorable than longer ones.

Extending the saccharide to a disaccharide, as in GlcNAc-MurNAc-L-Ala-D-isoGln (GMDP), has been shown to abrogate certain cellular activities, suggesting that the monosaccharide form is preferred for some biological interactions.

| Modification | Position | Effect on NOD2 Activity | Reference |

|---|---|---|---|

| Masking of hydroxyl group | C4 | Dramatic loss | |

| Introduction of substituted 1,2,3-triazole | C4 | Diminished | |

| Replacement of hydroxyl with amino group | C6 | Improved | |

| Attachment of biotin with short linker | C6 | Retained | |

| Extension to a disaccharide (GMDP) | - | Abrogated (in some assays) |

Role of Peptidic Linkages and Backbone Modifications

The integrity of the peptidic linkages and the dipeptide backbone of L-Ala-D-Glu-NH2 is crucial for the biological activity of the parent compound. The linkage between N-acetylmuramic acid and the N-terminus of L-alanine is a key structural feature.

Modifications to the peptide backbone, such as the replacement of L-alanine with N-methyl-alanine, threonine, proline, or glycine, have been shown to drastically reduce NOD2 agonistic potential. The specific peptide portion of MDP is important for ligand recognition, and alterations can disrupt the necessary interactions with the NOD2 receptor.

Research into desmuramylpeptides, which lack the muramic acid moiety, has shown that in some cases, the dipeptide alone or conjugated to other molecules can retain some immunomodulatory activity. However, for optimal NOD2 activation, the complete muramyl dipeptide structure is generally required.

Effects of Lipophilicity and Conjugation on Biological Activity

Increasing the lipophilicity of muramyl dipeptides has been a significant strategy for enhancing their biological activity. Lipophilic modifications can improve the bioavailability and interaction of the compound with cellular targets.

The introduction of lipophilic tails, such as acyl chains, to the MDP molecule has been shown to enhance its immunostimulatory activity. For example, 6-O-acyl derivatives of MDP have been synthesized and shown to have altered biological activities. Mono-ester moieties with longer alkyl chains at the α-position of the D-isoglutamine residue have demonstrated higher NOD2 activity.

Conjugation of MDP to other molecules has also been explored to modulate its activity. For instance, the conjugation of MDP to antigens is a promising approach for the development of self-adjuvanting vaccines. Lipophilic MDP-antigen conjugates have been shown to stimulate the NOD2 receptor, mature dendritic cells, and facilitate antigen delivery. Conjugation to batracylin derivatives has also been investigated for potential antitumor activity.

| Modification | Example | Effect on Biological Activity | Reference |

|---|---|---|---|

| Increased Lipophilicity | 6-O-acyl derivatives | Enhanced immunostimulatory activity | |

| Increased Lipophilicity | Long-chain alkyl esters at D-isoglutamine | Higher NOD2 activity | |

| Conjugation | MDP-antigen conjugates | Enhanced vaccine efficacy | |

| Conjugation | MDP-batracylin conjugates | Potential antitumor activity |

Theoretical and Computational Approaches to SAR Prediction

Theoretical and computational methods are increasingly being employed to understand the structure-activity relationships of muramyl dipeptides and to predict the activity of novel analogues. Molecular docking is one such approach that has been used to gain insights into the binding of MDP and its derivatives to the NOD2 receptor.

For example, molecular docking analysis has been used to rationalize why certain modifications, such as the presence of a disaccharide in GMDP, might lead to a loss of activity by showing that the larger molecule may not fit into the active site of its target. These computational models can help in the rational design of new MDP analogues with improved activity and desired properties. While a crystal structure of NOD2 bound to MDP is not yet available, computational approaches provide valuable hypotheses about the molecular interactions that govern ligand recognition and activation.

Advanced Research Methodologies and Model Systems

In Vitro Cellular Models for Pathway Elucidation

In vitro models provide a controlled environment to study the direct effects of Ac-muramyl-D-Ala-D-Glu-NH2 on specific cell types, allowing for detailed investigation of cellular signaling cascades.

Primary Immune Cell Cultures

Primary cells, isolated directly from living tissues, provide a more physiologically relevant model compared to immortalized cell lines, though with greater experimental variability.

Bone Marrow-Derived Macrophages (BMDMs): BMDMs are a fundamental primary cell model for studying the effects of this compound on macrophage function. Stimulation of BMDMs with this compound induces the activation of NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines and antimicrobial molecules. nih.gov Research has shown that the internalization of this compound into macrophages, a prerequisite for NOD2 activation, is mediated through a clathrin and dynamin-dependent endocytic pathway. nih.gov Furthermore, in vivo administration of the compound leads to a dose-dependent increase in the number of bone marrow macrophage progenitor cells in mice. nih.gov

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, a mixed population of lymphocytes and monocytes from the blood, are used to study the compound's integrated effects on human immune cells. This compound has been shown to regulate the in vitro proliferative responses of PBMCs to mitogens and antigens. nih.gov It can also enhance the pokeweed mitogen-induced synthesis of IgA and IgM, indicating an effect on B-cell function. nih.gov In PBMCs, the compound stimulates the secretion of IL-1β and TNF-α, a process that is dependent on the activation of MKK1 and p38α MAPK signaling pathways. nih.gov

Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that bridge innate and adaptive immunity. Studies using DCs derived from human peripheral blood monocytes have shown that this compound can synergistically act with other bacterial products, like lipoteichoic acid (LTA), to induce the maturation of DCs. nih.gov This maturation is characterized by the increased expression of surface markers such as CD80, CD83, and CD86, and the secretion of TNF-α and IL-12 p40. nih.govnih.gov Pre-stimulation of DCs with the compound can also reduce cytokine responses to subsequent challenges with multiple TLR ligands, a regulatory mechanism dependent on IFN regulatory factor 4 (IRF4). nih.govresearchgate.net

Table 1: Summary of Findings from In Vitro Cellular Models

| Cell Model | Key Findings |

|---|---|

| HEK293T | Confirmed as a direct agonist of NOD2, inducing NF-κB activation. nih.govresearchgate.netnih.gov |

| THP-1 | Induces pro-inflammatory cytokine (IL-8, TNF-α) production; acts synergistically with TLR ligands. nih.govresearchgate.net |

| BMDMs | Internalization via clathrin-dependent endocytosis is required for NOD2 activation. nih.gov Induces proliferation of macrophage progenitor cells. nih.gov |

| PBMCs | Modulates lymphocyte proliferation and enhances immunoglobulin synthesis. nih.gov Stimulates IL-1β and TNF-α secretion via MAPK pathways. nih.gov |

| Dendritic Cells | Promotes DC maturation and secretion of IL-12 and TNF-α, especially in synergy with other bacterial components. nih.govnih.gov |

In Vivo Animal Models for Mechanistic Studies

Animal models, particularly mice, are indispensable for understanding the physiological and pathological consequences of this compound activity in a whole-organism context.

Genetically Modified Organisms

The use of knockout (KO) mice allows for the definitive identification of specific genes and their protein products in the signaling pathways activated by the compound.

NOD2-KO Mice: NOD2 knockout mice have been pivotal in confirming that the in vivo effects of this compound are primarily mediated through this receptor. For instance, while the compound protects wild-type mice from experimental colitis, this protective effect is absent in NOD2-KO mice. nih.govfrontiersin.org Similarly, studies using NOD2-deficient bone marrow-derived macrophages have validated that the innate inflammatory responses to the compound are NOD2-dependent. researchgate.net These models have been crucial in demonstrating the essential role of NOD2 in mediating the compound's immunoregulatory functions in the context of intestinal inflammation. nih.govfrontiersin.org

Infection Models

Infection models are used to evaluate the ability of this compound to enhance host defense against pathogens.

Klebsiella pneumoniae Infections in Mice: this compound and its derivatives have been shown to increase non-specific resistance of mice to lethal infections with Klebsiella pneumoniae. nih.gov Mechanistic studies suggest this protection is linked to an enhancement of the host's immune response. For example, pretreatment of mice with the compound leads to a hyperphagocytic state of the reticulo-endothelial system, which is crucial for clearing the bacteria. nih.govbohrium.com This enhanced phagocytic capacity contributes to significantly improved survival rates in infected mice. nih.govbohrium.com

Escherichia coli Infections in Mice: The compound also demonstrates protective effects in mouse models of Escherichia coli infection. nih.gov It has been shown to enhance resistance against E. coli in immunocompromised mice. nih.gov One of the underlying mechanisms is the marked augmentation of the phagocytic activity of peritoneal macrophages against E. coli. nih.gov This effect is even more pronounced when the bacteria are pretreated with certain antibiotics, suggesting a synergistic interaction between the compound and antibiotics in promoting bacterial clearance. nih.gov

Inflammation Models

Models of sterile inflammation are used to investigate the compound's role in modulating inflammatory responses in the absence of active infection.

Experimental Colitis in Mice: Mouse models of inflammatory bowel disease, such as colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS) or trinitrobenzene sulfonic acid (TNBS), have been used extensively. nih.govfrontiersin.org Administration of this compound has been shown to protect mice from the development of experimental colitis. nih.govnih.gov The mechanism involves the NOD2-dependent downregulation of multiple TLR-mediated inflammatory responses. nih.govnih.gov This suggests that the compound helps regulate innate responses to the intestinal microflora, thereby preventing excessive inflammation. nih.govnih.gov

Table 2: Summary of Findings from In Vivo Animal Models

| Animal Model | Key Mechanistic Findings |

|---|---|

| NOD2-KO Mice | Confirmed that the protective effects against experimental colitis are NOD2-dependent. nih.govfrontiersin.org |

| ***K. pneumoniae* Infection** | Enhances host resistance by inducing a hyperphagocytic state and improving bacterial clearance. nih.govnih.govbohrium.com |

| ***E. coli* Infection** | Augments phagocytic activity of macrophages, leading to increased bacterial killing and host survival. nih.govnih.gov |

| Experimental Colitis | Protects against colitis by downregulating multiple TLR-mediated inflammatory pathways in a NOD2-dependent manner. nih.govfrontiersin.orgnih.gov |

Biochemical and Biophysical Approaches

Biochemical and biophysical techniques are fundamental to understanding the molecular interactions and cellular consequences of this compound stimulation. These methods allow for the detailed analysis of its structural conformation and its effects on cellular processes, protein signaling, and gene expression.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides like this compound in solution. Because small peptides are often flexible, they exist as an ensemble of different conformations rather than a single rigid structure. NMR is uniquely suited to characterize this dynamic nature.

The process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) or 2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly crucial, as they provide information about interatomic distances. digitellinc.com By measuring the strength of the NOE effect between different protons in the molecule, researchers can determine which atoms are close to each other in space, typically within 5 Å.

Additional NMR parameters are used to refine the conformational model:

J-coupling constants: These provide information about dihedral angles within the peptide backbone. digitellinc.com

Chemical shifts: The resonance frequency of each nucleus is sensitive to its local chemical environment, offering clues about the secondary structure.

Variable Temperature NMR: By measuring the change in the chemical shift of amide protons with temperature, researchers can identify protons involved in stable intramolecular hydrogen bonds, which are key features of a folded conformation. digitellinc.com

This collection of NMR-derived restraints (distances, angles, and hydrogen bonds) is then used as input for computational software to generate an ensemble of structures that are consistent with the experimental data, providing a detailed picture of the peptide's conformational space in solution.

Flow Cytometry and Immunofluorescence for Cellular Analysis

Flow cytometry is an essential tool for analyzing the interactions of this compound with immune cells on a single-cell basis. One key application is in studying the uptake of the compound by different cell populations. In these experiments, a fluorescent tag is attached to the muramyl dipeptide molecule. These fluorescent congeners are then incubated with mixed cell populations, such as those obtained from bronchoalveolar lavage fluid.

Using flow cytometry, researchers can simultaneously measure cell size, granularity, and the intensity of fluorescence for thousands of cells per second. This has been used to demonstrate that alveolar macrophages, but not lymphocytes, exhibit specific uptake of muramyl dipeptides. Studies have shown this uptake is dose-dependent, rapid, and significantly enhanced at physiological temperatures (37°C) compared to 4°C, suggesting an active transport mechanism.

Furthermore, flow cytometry can be used to analyze the functional consequences of cellular stimulation with this compound. For instance, after dendritic cells are activated by the compound, flow cytometry can measure the increased surface expression of co-stimulatory molecules like CD80 and CD86, which are crucial for T-cell activation. nih.gov

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is a cornerstone technique for investigating the intracellular signaling pathways activated by this compound. The compound is recognized by the cytosolic receptor NOD2, which triggers a cascade of protein interactions and modifications that ultimately lead to an inflammatory response. wikipedia.org Western blotting allows researchers to visualize these changes in specific proteins.

Upon stimulation of cells with this compound, whole-cell lysates are prepared and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest. This can reveal:

Changes in Protein Expression: Analysis of proteins like RICK (receptor-interacting serine/threonine-protein kinase 2) and IRF4 (interferon regulatory factor 4), which are key components of the NOD2 signaling pathway. nih.govjci.org

Phosphorylation Events: Using phospho-specific antibodies, researchers can detect the activation of kinases and other signaling proteins. For example, the NOD2 pathway involves the activation of MAPKs (mitogen-activated protein kinases) such as p38, as well as the phosphorylation and subsequent degradation of the inhibitor of NF-κB, known as IκB. nih.govmdpi.com The phosphorylation of the p65 subunit of NF-κB itself can also be monitored.

These analyses provide a detailed snapshot of the signaling events that connect the recognition of this compound to the cellular response.

Gene Expression Analysis (e.g., qRT-PCR, Transcriptomics)

Following the activation of signaling pathways and transcription factors like NF-κB, the expression of specific genes is altered. Gene expression analysis is used to quantify these changes.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the change in the messenger RNA (mRNA) levels of specific target genes. For example, studies have shown that stimulation of human monocytes with muramyl dipeptide leads to a significant increase in the expression of the gene for Interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov qRT-PCR provides a sensitive and quantitative measure of this induction.

Transcriptomics (e.g., RNA-Seq): For a more global view, transcriptomics allows for the analysis of the entire set of RNA transcripts in a cell. This can reveal broad patterns of gene regulation and identify novel genes and pathways that are affected by this compound stimulation. This approach can help build a comprehensive "proteomic signature" of the cellular response, identifying complex pro-inflammatory programs that involve genes related to protein folding, DNA repair, and cellular metabolism. researchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

While gene expression analysis measures the mRNA transcripts, the Enzyme-Linked Immunosorbent Assay (ELISA) is used to directly measure the amount of protein, such as cytokines, secreted by cells into their environment. This is a critical step in confirming that the observed changes in gene expression translate into a functional protein-level response.

Following the stimulation of immune cells like peripheral-blood mononuclear cells (PBMCs) or macrophages with this compound, the cell culture supernatant is collected. A sandwich ELISA is then typically performed to quantify the concentration of specific cytokines. This method has been widely used to demonstrate that the compound induces the secretion of key pro-inflammatory cytokines. nih.gov

| Cytokine | Cell Type | Observation | Reference |

| Interleukin-6 (IL-6) | Human Monocytes | Secretion is significantly increased upon stimulation with MDP. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Human PBMCs | Secretion is induced by MDP and is dependent on the TAK1 and p38 MAPK signaling pathways. | nih.gov |

| Interleukin-1 beta (IL-1β) | Human PBMCs | Production is induced by MDP, and this effect is prevented by pharmacological inhibitors of the RIP2 kinase. | nih.gov |

Advanced Analytical Techniques for Peptidoglycan Fragments and Derivatives (e.g., High-Pressure Liquid Chromatography)

High-Pressure Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the gold standard for the analysis and purification of peptidoglycan fragments like this compound. nih.gov This technique separates molecules based on their hydrophobicity.

In a typical application, a complex mixture containing various muropeptides, such as a digest of bacterial cell walls or a lysate from infected host cells, is injected into the HPLC system. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A mobile phase with an increasing concentration of an organic solvent (like acetonitrile) is then used to elute the bound molecules. nih.gov Hydrophilic molecules elute first, while more hydrophobic molecules are retained longer on the column, allowing for their separation.

The utility of HPLC is greatly enhanced when it is coupled directly to a mass spectrometer (LC-MS). nih.govnih.gov This allows for the high-resolution separation of individual muropeptides by the HPLC, followed by their immediate and precise mass determination and fragmentation analysis by the mass spectrometer. This powerful combination enables the unambiguous identification and structural characterization of this compound and related structures even when they are present in very low quantities within complex biological samples. nih.govnih.gov

Future Directions and Unresolved Questions in Ac Muramyl D Ala D Glu Nh2 Research

Elucidation of Complete Ligand-Receptor Crystal Structures

A significant gap in the understanding of Ac-muramyl-D-Ala-D-Glu-NH2 signaling is the absence of a high-resolution crystal structure of the compound bound to its primary receptor, NOD2. While the crystal structure of rabbit NOD2 in an ADP-bound state has been reported, this structure lacks the ligand itself, leaving the precise molecular details of their interaction poorly understood. chemrxiv.org The leucine-rich repeat (LRR) domain of the receptor is proposed to be the site of recognition, but this remains unproven without a co-crystal structure. chemrxiv.org

Obtaining such a structure is an arduous task, facing major bottlenecks common to macromolecular crystallization, including challenges in producing high-quality, stable protein. researchgate.net The pursuit of crystallizing membrane-associated or large, multi-domain proteins like NOD2 is often hampered by low expression yields and difficulties in purification. researchgate.net Despite these challenges, solving the NOD2-MDP complex structure is a paramount goal. It would definitively clarify the binding site, reveal the specific amino acid residues involved in the interaction, and provide a structural basis for the stereospecificity of recognition. This knowledge would be invaluable for the rational design of novel agonists and antagonists with therapeutic potential.

Table 1: Status of Relevant Protein Crystal Structures

| Protein/Complex | Status | Significance for this compound Research | Reference |

|---|---|---|---|

| Human NOD1 CARD Domain | Solved | Provides insight into the downstream signaling portion of the related NOD1 receptor. | nih.gov |

| Rabbit NOD2 (ADP-bound, apo) | Solved | Reveals the overall architecture of the NOD2 receptor in an inactive state but lacks the ligand. | chemrxiv.org |

| NOD2-MDP Complex | Unresolved | This is the critical missing structure needed to understand the direct molecular interactions, binding site, and mechanism of activation. | chemrxiv.org |

| E. coli MurD Ligase with UMA | Solved | Provides structural information on an enzyme involved in the biosynthesis of peptidoglycan precursors, but not the host receptor. | nih.gov |

Understanding the Nuances of NOD1/NOD2 Interplay and Differential Activation

The innate immune system relies on a sophisticated network of sensors, and the interplay between NOD1 and NOD2 is a key area of ongoing research. These receptors recognize distinct, yet related, fragments of bacterial peptidoglycan (PGN). NOD1 primarily senses D-glutamyl-meso-diaminopimelic acid (DAP)-containing peptides, which are characteristic of Gram-negative bacteria. frontiersin.org In contrast, NOD2 recognizes the muramyl dipeptide (MDP) structure, including this compound, which is broadly found in both Gram-positive and Gram-negative bacteria. frontiersin.org

While their primary ligands differ, some PGN fragments can be recognized by both receptors, and evidence suggests a synergistic relationship. nih.gov For instance, mice deficient in both NOD1 and NOD2 show a more significant reduction in inflammatory cytokine production in response to Salmonella infection than mice lacking only one of the receptors. frontiersin.org Unresolved questions in this area include:

How does the cell integrate simultaneous or differential signals from NOD1 and NOD2?

What are the downstream signaling consequences of this receptor crosstalk?

Does the activation of one receptor modulate the sensitivity or signaling output of the other?

A deeper understanding of this interplay is crucial for predicting the host response to different bacterial pathogens and for developing targeted immunomodulatory therapies.

Table 2: Comparison of NOD1 and NOD2 Recognition

| Feature | NOD1 | NOD2 | Reference |

|---|---|---|---|

| Primary Ligand | γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) | Muramyl dipeptide (MDP) | nih.govinvivogen.com |

| Typical Bacterial Source | Predominantly Gram-negative bacteria | Most Gram-positive and Gram-negative bacteria | frontiersin.orgnih.gov |

| Signaling Adaptor | RIPK2 | RIPK2 | frontiersin.org |

| Potential for Interplay | Synergistic responses to certain pathogens have been observed. The precise mechanisms of signal integration remain under investigation. | frontiersin.org |

Exploring Novel Intracellular Sensing Mechanisms Beyond Canonical Pathways

The canonical signaling pathway for this compound involves its recognition by cytosolic NOD2, which then interacts with the kinase RIPK2 to activate NF-κB and MAPK pathways, leading to a pro-inflammatory response. However, emerging evidence points to the existence of non-canonical pathways and raises questions about the initial steps of ligand detection.

One such non-canonical pathway involves the direct interaction of NOD1 and NOD2 with ATG16L1, a key protein in the autophagy machinery. mdpi.com This interaction can trigger autophagy at the site of bacterial entry, a process that appears to be independent of RIPK2. mdpi.com Furthermore, the mechanisms by which hydrophilic muramyl peptides cross the cell membrane to reach their cytosolic receptors are not fully elucidated. While endocytosis and endosomal transporters are known to play a role, the complete picture of how these molecules are delivered to NOD1 and NOD2 is still developing. mdpi.com There is also a possibility that under certain conditions, cellular stress, such as disturbances to the actin cytoskeleton, could lead to NOD2 activation in the absence of its PGN ligand. nih.gov Future research must address these questions to fully appreciate the diverse cellular responses to this bacterial motif.

Development of Advanced Research Tools and Probes

Progress in understanding the cellular journey and molecular interactions of this compound is intrinsically linked to the development of sophisticated research tools. A major focus has been on the synthesis of MDP analogues with structural modifications to probe structure-activity relationships. ntu.edu.tw By altering the sugar moiety or the peptide chain, researchers can create derivatives with enhanced potency or specificity, which helps to map the critical features required for NOD2 activation. ntu.edu.twnih.gov

Solid-phase synthesis has proven to be a valuable technique for creating diverse libraries of MDP derivatives that can be used for screening and identifying novel immunomodulators. nih.gov However, a significant need remains for the development of high-affinity molecular probes, such as fluorescently-labeled or biotinylated versions of this compound. Such tools would be instrumental in:

Visualizing the uptake and subcellular localization of the molecule in real-time.

Identifying novel binding partners beyond NOD2.

Quantifying ligand-receptor interactions directly within living cells.

The creation of these advanced probes is a critical next step for moving the field beyond inferential studies to direct observation of the compound's biological activity.

Unraveling Stereoisomer-Specific Immunological Divergence and Its Basis

The immunological activity of muramyl peptides is highly dependent on their specific three-dimensional structure. nih.gov NOD2 activation is stereospecific, with the naturally occurring N-acetylmuramyl-L-alanyl-D-isoglutamine configuration being the most potent agonist. chemrxiv.org Studies have shown that altering the stereochemistry of the peptide chain has a dramatic impact on biological activity. For example, replacing L-alanine with its D-alanine stereoisomer (resulting in a D-D configuration) or substituting D-isoglutamine with L-isoglutamine significantly reduces or completely abolishes the ability to stimulate NOD2. chemrxiv.orgnih.gov

While this stereospecificity is well-documented, the precise structural basis for it remains an unresolved question, largely due to the lack of a ligand-receptor crystal structure. chemrxiv.org It is hypothesized that the specific arrangement of functional groups in the L-Ala-D-Glu configuration allows for optimal docking into a binding pocket on the NOD2 LRR domain. Other stereoisomers presumably fail to achieve this precise fit, preventing the conformational change in the receptor required for downstream signaling. Elucidating the molecular basis for this divergence is essential for a complete understanding of innate immune recognition and for designing synthetic molecules that can precisely modulate this pathway.

Table 3: Activity of Muramyl Dipeptide Stereoisomers

| Peptide Configuration | Common Name | NOD2 Stimulatory Activity | Reference |

|---|---|---|---|

| L-Alanyl-D-Isoglutamine | MDP (active form) | High | chemrxiv.orgnih.gov |

| D-Alanyl-D-Isoglutamine | MDP-D-D | Dramatically decreased | nih.gov |

| L-Alanyl-L-Isoglutamine | - | Inactive | chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the structural integrity of Ac-muramyl-D-Ala-D-Glu-NH2 in aqueous solutions?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemical purity, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures chemical stability. For quantitative analysis, use calibration curves with synthetic standards. Avoid overcrowding figures with excessive structural data; prioritize clarity and reproducibility of spectral interpretations .

Q. How can researchers design controlled experiments to assess the stability of this compound under varying pH conditions?

- Methodological Answer : Establish a pH gradient (e.g., 3.0–8.0) using buffered solutions (e.g., phosphate or citrate buffers). Monitor degradation via timed HPLC-MS sampling. Include negative controls (e.g., solvent-only samples) and triplicate replicates to account for batch variability. Statistical analysis (e.g., ANOVA) should validate significance thresholds for degradation rates .

Q. What criteria should guide the selection of in vitro assays to evaluate the immunomodulatory activity of this compound?

- Methodological Answer : Prioritize assays aligned with target receptors (e.g., Toll-like receptors or NOD-like receptors). Use primary immune cells (e.g., murine macrophages) with appropriate positive controls (e.g., LPS for TLR4). Validate assay specificity via knockout cell lines or competitive inhibition experiments. Document cell viability (e.g., MTT assays) to distinguish cytotoxicity from immunomodulation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the receptor-binding specificity of this compound across different immune cell assays?

- Methodological Answer : Conduct comparative studies using isogenic cell lines (e.g., HEK293 cells transfected with TLR2 vs. TLR4). Employ surface plasmon resonance (SPR) to quantify binding affinities. Cross-validate findings with computational docking simulations. Address discrepancies by standardizing assay conditions (e.g., endotoxin-free reagents) and reporting detailed methodological parameters (e.g., cell passage numbers, incubation times) .

Q. How should a systematic review be structured to evaluate the role of this compound in modulating Toll-like receptor signaling pathways?

- Methodological Answer : Follow PRISMA guidelines to screen PubMed, Embase, and Web of Science for peer-reviewed studies. Use Boolean search terms (e.g., "this compound AND TLR signaling"). Extract data on experimental models, dosage ranges, and downstream cytokines. Critically appraise bias using tools like SYRCLE for animal studies. Meta-analyses should account for heterogeneity in study designs .

Q. What experimental approaches can elucidate the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Radiolabel the compound (e.g., with ³H or ¹⁴C isotopes) to track absorption/distribution in rodent models. Combine liquid scintillation counting with autoradiography for tissue-specific localization. For enzyme degradation studies, use liver microsomes or serum proteases with LC-MS/MS to identify metabolites. Normalize data to protein content or tissue weight to ensure comparability .

Q. How can researchers optimize synthetic protocols for this compound to improve yield without compromising stereochemical purity?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Optimize coupling steps via real-time monitoring (e.g., Kaiser test). Purify via preparative HPLC with orthogonal solvent systems (e.g., acetonitrile/water with 0.1% TFA). Validate purity (>95%) using chiral chromatography and circular dichroism (CD) spectroscopy. Document reaction kinetics and solvent selection to enable reproducibility .

Methodological Best Practices

- Data Management : Maintain annotated lab notebooks (electronic preferred) with raw data, instrument parameters, and statistical codes. Use version control for protocols and share datasets via repositories like Zenodo or Figshare .

- Literature Reviews : Differentiate primary sources (e.g., peer-reviewed articles) from secondary interpretations. Cross-reference seminal and recent studies to map knowledge evolution .

- Ethical Reporting : Disclose conflicts of interest, funding sources, and authorship contributions per ICMJE guidelines. Include data availability statements to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products